
3-Ethyl-4-fluorophenol
Overview
Description
3-Ethyl-4-fluorophenol: is an organic compound with the molecular formula C8H9FO It is a derivative of phenol, where the hydrogen atom at the fourth position of the benzene ring is replaced by a fluorine atom, and an ethyl group is attached to the third position
Mechanism of Action
Target of Action
The primary target of 3-Ethyl-4-fluorophenol is the enzyme 4-fluorophenol monooxygenase . This enzyme is responsible for the defluorination of fluorinated compounds, including this compound .
Mode of Action
This compound interacts with its target, 4-fluorophenol monooxygenase, through a process of NADPH-dependent hydroxylation and defluorination . This interaction results in the breakdown of the compound, effectively removing the fluorine atom .
Biochemical Pathways
The biochemical pathway affected by this compound involves the defluorination of fluorinated compounds . The compound is first converted into fluorocatechol, which then undergoes intra-diol cleavage to form fluoromuconic acid . Depending on the position of the fluorine atom, the fluoromuconic acid can be further catabolized into 3-oxoadipate with the release of a fluoride ion .
Pharmacokinetics
Based on its chemical structure and properties, it can be inferred that the compound is likely to be absorbed and distributed in the body, metabolized primarily through the action of 4-fluorophenol monooxygenase, and excreted as metabolic byproducts .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the defluorination of the compound , leading to the breakdown of the compound and the release of a fluoride ion . This process can potentially lead to the detoxification of the compound, reducing its environmental impact .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the activity of 4-fluorophenol monooxygenase, thereby influencing the defluorination process . Additionally, the compound’s stability and efficacy can be affected by its physical properties, such as its melting and boiling points, solubility in water, and Log P value .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely determined by the fluorine atom, which can form strong hydrogen bonds with proteins and enzymes, influencing their structure and function .
Cellular Effects
Fluorinated compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Fluorinated compounds are generally stable and resistant to degradation, which could influence their long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method for synthesizing 3-Ethyl-4-fluorophenol involves the electrophilic aromatic substitution of fluorobenzene. The reaction typically uses ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethyl group at the meta position relative to the fluorine atom.
Hydrolysis of Esters or Ethers: Another method involves the hydrolysis of phenolic esters or ethers.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Ethyl-4-fluorophenol can undergo oxidation reactions, where the phenolic hydroxyl group is converted to a carbonyl group, forming quinones.
Reduction: The compound can be reduced to form various hydroxy derivatives, depending on the reaction conditions and reagents used.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium amide or thiourea can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
Chemistry: 3-Ethyl-4-fluorophenol is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds. Its unique reactivity makes it valuable for creating complex molecular structures.
Biology and Medicine: In biological research, fluorinated phenols like this compound are studied for their potential as enzyme inhibitors and their effects on cellular processes. They are also explored for their antimicrobial properties and potential use in pharmaceuticals .
Industry: The compound is used in the production of specialty chemicals, including agrochemicals and materials with specific electronic properties. Its stability and reactivity make it suitable for various industrial applications .
Comparison with Similar Compounds
4-Ethyl-3-fluorophenol: Similar structure but with different positional isomerism.
3-Methyl-4-fluorophenol: Similar functional groups but with a methyl group instead of an ethyl group.
3-Ethyl-4-chlorophenol: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness: 3-Ethyl-4-fluorophenol is unique due to the specific positioning of the ethyl and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications .
Biological Activity
3-Ethyl-4-fluorophenol, a fluorinated phenolic compound, has garnered attention in biological research due to its potential applications as an enzyme inhibitor and its effects on various biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an ethyl group and a fluorine atom attached to a phenolic ring. Its molecular formula is and it has a molecular weight of 140.16 g/mol. The fluorine substitution can influence the compound's reactivity and biological interactions.
Target Enzymes:
The primary target of this compound is the enzyme 4-fluorophenol monooxygenase . This enzyme catalyzes the hydroxylation and defluorination processes, which are critical for the metabolism of fluorinated compounds.
Mode of Action:
The compound interacts with its target through NADPH-dependent hydroxylation , leading to the breakdown of the compound and the release of fluoride ions. This process can significantly alter biochemical pathways within organisms, particularly in microbial systems that utilize fluorinated substrates for growth.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes, impacting metabolic pathways involving fluorinated compounds. For instance, studies have shown that fluorinated phenols can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes in mammals.
Impact on Microbial Systems
In studies involving algal species like Chlorella pyrenoidosa, exposure to this compound has been linked to oxidative stress responses. The compound was found to enhance the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), indicating a protective mechanism against reactive oxygen species (ROS) generated during exposure .
Case Studies
-
Tolerance Mechanisms in Algae:
A study investigated Chlorella pyrenoidosa's tolerance to 3-fluorophenol, revealing that after 240 hours of exposure, over 50% of the compound was removed by algal cells primarily through adsorption. The metabolic profiling indicated activation of pathways related to cell membrane stabilization and repair . -
Fluorinated Compound Bioremediation:
Another research highlighted the potential use of C. pyrenoidosa as a biosorbent for bioremediation efforts targeting fluorinated pollutants like this compound. The study demonstrated significant growth inhibition at higher concentrations but also suggested long-term adaptation mechanisms in algal cells .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests it is likely absorbed into biological systems, metabolized primarily by monooxygenase enzymes, and excreted as metabolic byproducts. The compound's stability and reactivity can lead to varied metabolic fates depending on environmental conditions and biological contexts.
Summary Table
Property | Details |
---|---|
Molecular Formula | |
Molecular Weight | 140.16 g/mol |
Primary Target | 4-fluorophenol monooxygenase |
Mechanism | NADPH-dependent hydroxylation and defluorination |
Biological Effects | Enzyme inhibition, oxidative stress response |
Potential Applications | Bioremediation, enzyme inhibition studies |
Properties
IUPAC Name |
3-ethyl-4-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEJCZIQOHHOON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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